molecular formula C21H18N4O4 B2382368 N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide CAS No. 54840-93-6

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide

Cat. No.: B2382368
CAS No.: 54840-93-6
M. Wt: 390.399
InChI Key: DPQUTZDNTABFLX-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H18N4O4 and its molecular weight is 390.399. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant and CNS Depressant Evaluation

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide and its derivatives have been investigated for potential anticonvulsant activities and central nervous system (CNS) depressant effects. Studies demonstrated that a significant number of synthesized derivatives were potent in the maximal electroshock seizure (MES) model, indicating their ability to inhibit seizure spread (Ghodke, Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017).

Synthesis and Anti-Inflammatory Evaluation

Novel derivatives of this compound have been synthesized and assessed for their anti-inflammatory properties. These studies involved both in-vitro and in-vivo models, showing promising results in reducing inflammation. The compounds' binding affinity towards human serum albumin (HSA) was also explored through docking studies (Nikalje, Hirani, & Nawle, 2015).

Molecular Conformation and Hydrogen Bonding

Research into the molecular conformations and hydrogen bonding of similar derivatives has been conducted, providing insights into their structural chemistry. These studies reveal the diverse molecular structures and intermolecular interactions, contributing to understanding the compounds' biological activities (Narayana, Yathirajan, Rathore, & Glidewell, 2016).

Radiosynthesis for PET Imaging

Derivatives of this compound have been synthesized for use as radioligands in positron emission tomography (PET) imaging. These studies are crucial for developing diagnostic tools in neurology and oncology (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Antifungal and Antimicrobial Activity

Research on 2-oxo-morpholin-3-yl-acetamide derivatives, related to the target compound, has demonstrated broad-spectrum antifungal and antimicrobial activities. These studies highlight the potential of such compounds in developing new antifungal agents (Bardiot, Thevissen, De Brucker, Peeters, Cos, Taborda, McNaughton, Maes, Chaltin, Cammue, & Marchand, 2015).

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c1-13-18(21(29)25(23(13)2)14-8-4-3-5-9-14)22-17(26)12-24-19(27)15-10-6-7-11-16(15)20(24)28/h3-11H,12H2,1-2H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQUTZDNTABFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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